

4-Chloro-2-iodoaniline hydrochloride solubility data

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Compound of Interest

Compound Name: *4-Chloro-2-iodoaniline hydrochloride*

Cat. No.: *B11835912*

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Title: Comprehensive Characterization Guide: **4-Chloro-2-iodoaniline Hydrochloride** Solubility & Physicochemical Profiling

Executive Summary

4-Chloro-2-iodoaniline hydrochloride is a specialized intermediate, primarily utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for pharmaceutical and agrochemical synthesis. Unlike its free base, the hydrochloride salt is rarely isolated as a commercial commodity due to its hydrolytic instability.

This technical guide addresses the solubility data gap by providing a theoretical physicochemical profile, a rigorous experimental protocol for de novo determination, and a stability framework. Researchers must recognize that this compound behaves as a salt of a very weak base ($pK_a \approx 2.0-2.5$), meaning its "solubility" in water is strictly dependent on pH and ionic strength.

Compound Identity & Physicochemical Baseline

Before establishing solubility, the compound's fundamental properties must be defined to predict its behavior in solution.

Property	Data / Descriptor	Source / Inference
Compound Name	4-Chloro-2-iodoaniline hydrochloride	Derived from Free Base CAS 63069-48-7
Molecular Formula		Free Base () + HCl
Molecular Weight	289.93 g/mol	253.47 (Base) + 36.46 (HCl)
Appearance	Off-white to pale violet crystalline solid	Light sensitive; darkens upon oxidation/iodine release
pKa (Conjugate Acid)	-2.0 – 2.5 (Estimated)	Based on 2,4-dichloroaniline (pKa 2.[1][2][3][4][5][6][7]05) [1]
LogP (Free Base)	2.5 – 2.9	Lipophilic; indicates poor aqueous solubility of the free base [2]



Critical Insight: The low pKa indicates that 4-chloro-2-iodoaniline is a very weak base. In pure water (pH 7), the equilibrium shifts toward the insoluble free base, causing the salt to hydrolyze and precipitate. True solubility can only be maintained in acidic media (pH < 1).

Theoretical Solubility Profile & Hydrolysis Dynamics

The solubility of **4-chloro-2-iodoaniline hydrochloride** (

) is not a single static number but a function of pH. The relationship is governed by the intrinsic solubility of the free base (

) and the dissociation constant (

).

The Hydrolysis Trap

When dissolved in water without excess acid, the salt undergoes hydrolysis:

Because the free base (

) is highly insoluble (

), the solution will appear turbid, leading to erroneous "low solubility" readings.

Predicted Solubility Matrix

Solvent System	Predicted Behavior	Mechanism
Water (Neutral)	Unstable / Hydrolyzes	Dissociation yields insoluble free base precipitate.
0.1 M HCl	Moderate Solubility	Excess suppresses hydrolysis; salt remains ionized.
1.0 M HCl	High Solubility	Fully protonated state ().
Methanol / Ethanol	High Solubility	Solvates both the ionic pair and the organic cation.
Diethyl Ether	Insoluble	Typical for ionic salts; used to precipitate the salt during synthesis.
DMSO	Very High Solubility	High dielectric constant supports the salt form.

Experimental Protocols

Since specific literature values are undefined, the following self-validating protocols are required to generate empirical data.

Protocol A: Synthesis of the Reference Standard

Do not attempt solubility testing on "aged" samples, as they likely contain free base degradation products.

- **Dissolution:** Dissolve 1.0 g of 4-Chloro-2-iodoaniline (Free Base) in 10 mL of anhydrous diethyl ether or ethyl acetate.
- **Acidification:** Bubble dry HCl gas through the solution OR add 2.0 mL of 4M HCl in Dioxane dropwise at 0°C.
- **Precipitation:** The hydrochloride salt will precipitate immediately as a white solid.
- **Isolation:** Filter under Argon (to prevent oxidation). Wash with cold anhydrous ether.
- **Drying:** Vacuum dry at room temperature. Store in amber vials (iodine bond is photolabile).

Protocol B: pH-Dependent Solubility Determination

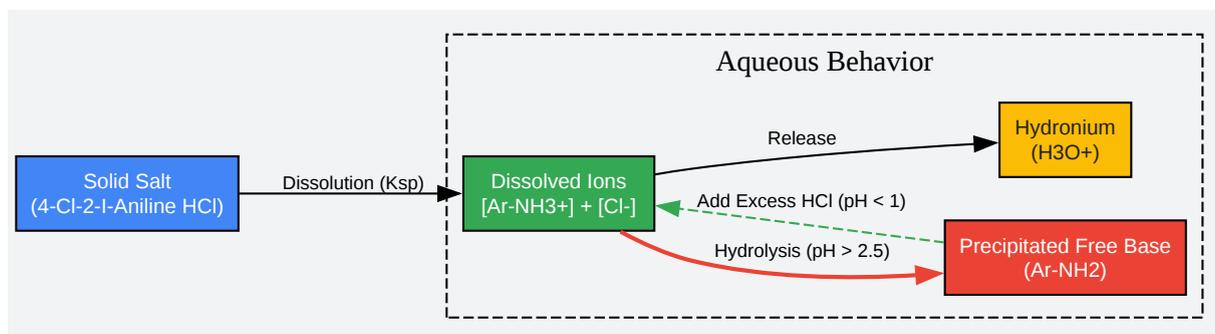
Methodology: Shake-Flask Method with HPLC Quantitation.

- **Preparation:** Prepare three solvent media:
 - Buffer A: Phosphate Buffer pH 7.0
 - Buffer B: 0.1 M HCl (pH 1.0)
 - Buffer C: Methanol (Organic Control)
- **Saturation:** Add excess salt (synthesized in Protocol A) to 5 mL of each solvent until undissolved solid remains.
- **Equilibration:** Agitate at 25°C for 24 hours.
- **Filtration:** Filter supernatant through a 0.45 µm PTFE filter.
- **Analysis:** Dilute filtrate 1:100 with mobile phase and analyze via HPLC (UV detection at 254 nm).

- Calculation: Compare peak area against a standard curve of the free base.

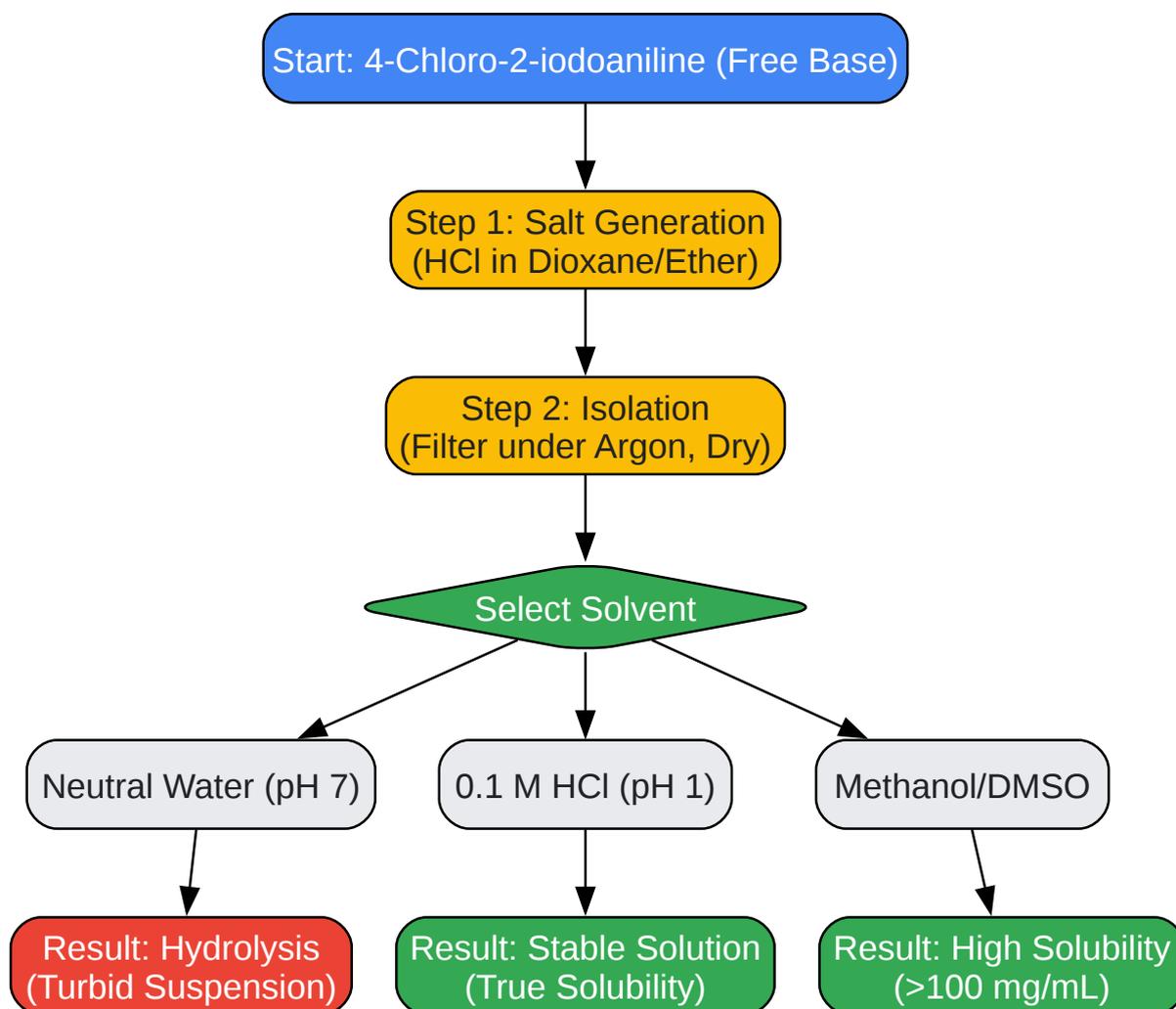
Visualization of Dynamics

The following diagrams illustrate the stability workflow and chemical equilibrium, essential for understanding why standard water solubility tests fail for this compound.



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Figure 1: Hydrolysis Equilibrium. In neutral water, the equilibrium shifts right (Red Arrow), causing precipitation. Stability is only achieved by driving the equilibrium left with excess acid (Green Dashed Arrow).



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Figure 2: Recommended Workflow for Solubility Determination. Note the divergence in results based on solvent acidity.

Safety & Handling (SDS Highlights)

- Signal Word: DANGER
- Hazard Statements:
 - H301: Toxic if swallowed.[1]
 - H315: Causes skin irritation.[1]

- H318: Causes serious eye damage.[1]
- Storage: Store at 2-8°C under inert atmosphere (Argon). Light sensitive.
- Disposal: Incineration with scrubber for Halogens (Cl, I) and Nitrogen oxides.

References

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